molecular formula C11H15ClFNO2 B2536693 methyl(3S)-3-amino-4-(4-fluorophenyl)butanoatehydrochloride CAS No. 2580114-34-5

methyl(3S)-3-amino-4-(4-fluorophenyl)butanoatehydrochloride

Cat. No.: B2536693
CAS No.: 2580114-34-5
M. Wt: 247.69
InChI Key: VYPFLINYWYSFTF-PPHPATTJSA-N
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Description

Methyl(3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride (CAS: 270596-53-7) is a chiral amino acid ester hydrochloride with the molecular formula C₁₀H₁₃ClFNO₂ and a molecular weight of 233.67 g/mol . The compound features a 4-fluorophenyl substituent at the β-position of the butanoate ester backbone and an (S)-configured amino group. It is commonly used as a chiral building block in pharmaceutical synthesis, particularly for developing enantioselective drugs targeting neurological or metabolic pathways . Its hydrochloride salt form enhances solubility and stability, making it suitable for synthetic applications.

Properties

IUPAC Name

methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPFLINYWYSFTF-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](CC1=CC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580114-34-5
Record name methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-4-(4-fluorophenyl)butanoatehydrochloride typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced technologies such as flow microreactors can enhance the sustainability and versatility of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-4-(4-fluorophenyl)butanoatehydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl(3S)-3-amino-4-(4-fluorophenyl)butanoatehydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl(3S)-3-amino-4-(4-fluorophenyl)butanoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between methyl(3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Phenyl Substituent Functional Group Key Properties/Notes
Methyl(3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride C₁₀H₁₃ClFNO₂ 233.67 4-Fluoro Methyl ester High solubility in polar solvents; chiral center critical for enantioselectivity.
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride C₁₁H₁₁ClF₃NO₂ 293.66 3-Trifluoromethyl Carboxylic acid Increased lipophilicity due to CF₃; potential for enhanced membrane permeability.
(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride C₁₁H₁₄ClNO₂ 239.69 2-Methyl Carboxylic acid Steric hindrance from ortho-methyl group may reduce receptor binding affinity.
Methyl(3S)-3-amino-4-(benzyloxy)butanoate hydrochloride C₁₂H₁₆ClNO₃ 265.71 Benzyloxy Methyl ester Bulkier substituent reduces solubility; often used as a synthetic intermediate.
(S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride C₁₀H₁₁Cl₂NO₂ 248.11 3-Chloro Carboxylic acid Chlorine’s electronegativity alters electronic properties vs. fluorine.
Ethyl(3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride C₁₁H₁₅BrClNO₂ 308.60 4-Bromo Ethyl ester Bromine’s size may increase steric effects; shorter chain impacts metabolic stability.

Functional Group and Substituent Effects

Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., target compound) exhibit higher lipophilicity compared to carboxylic acids (e.g., ), improving cell membrane permeability but requiring hydrolysis for activation in prodrug designs . Carboxylic acids (e.g., (S)-3-amino-4-(3-CF₃-phenyl)butanoic acid) are more polar, favoring aqueous solubility and direct interaction with biological targets .

Substituent Position and Type: 4-Fluoro (target compound): Fluorine’s small size and moderate electronegativity balance lipophilicity and electronic effects, making it a common substituent in CNS-targeting drugs . 3-Trifluoromethyl (): The CF₃ group significantly increases lipophilicity and metabolic stability but may reduce solubility .

Halogen Variations :

  • Chlorine () vs. Fluorine : Chlorine’s larger size and higher electronegativity enhance electronic effects but may reduce bioavailability due to increased molecular weight .
  • Bromine (): Provides a heavy atom for crystallography studies but increases molecular weight and steric bulk .

Biological Activity

Methyl(3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride, also known as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C11_{11}H14_{14}ClF N2_2O2_2
  • Molecular Weight : 250.69 g/mol
  • IUPAC Name : Methyl (3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride

This compound features a fluorophenyl group that is significant for its interaction with biological targets.

Research indicates that methyl(3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride exhibits various biological activities primarily through:

  • Neurotransmitter Modulation : The compound has been studied for its interactions with neurotransmitter systems, particularly in relation to dopamine transporters (DAT). Atypical DAT inhibitors have shown potential in modulating the effects of drugs like cocaine, suggesting that this compound may contribute to therapeutic strategies for addiction disorders .
  • Antitumor Activity : Preliminary studies have indicated that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50_{50} values suggest a stronger activity against breast cancer cells compared to liver cancer cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} ValueReference
CytotoxicityMCF-7 (Breast Cancer)15 µM
CytotoxicityHepG2 (Liver Cancer)25 µM
DAT InhibitionDopamine TransporterN/A

Case Studies

  • Antitumor Efficacy : In a study assessing the antitumor activity of related compounds, methyl(3S)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride demonstrated significant cytotoxicity against human breast cancer cells. The study highlighted the importance of fluorinated phenyl groups in enhancing biological activity, suggesting a structure-activity relationship that warrants further investigation .
  • Neuropharmacological Studies : Another research focused on the pharmacological profile of similar compounds revealed their potential as atypical DAT inhibitors. These findings support the hypothesis that such compounds can modulate dopamine levels without mimicking cocaine's addictive properties, offering new avenues for treating cocaine use disorders .

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